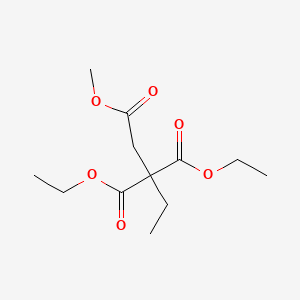
(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine
Descripción general
Descripción
(3R,4S)-4-Fluoro-N-(2-phenoxyethyl)oxolan-3-amine (F-PEOXA) is a novel small molecule that has been of great interest to researchers due to its potential applications in various scientific fields. F-PEOXA is a fluorinated derivative of 2-phenoxyethyloxolan-3-amine, which is an amine-based compound. F-PEOXA has several unique properties, including the ability to form strong hydrogen bonds and the ability to act as a hydrogen bond acceptor. Due to these properties, F-PEOXA has been studied for its potential applications in medicinal chemistry, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Organocatalysis and Synthesis
Organolanthanide complexes catalyze the regioselective intermolecular hydroamination of alkenes, alkynes, and vinylarenes, presenting a method for the synthesis of amines and imines. This catalysis showcases the utility in the synthesis of structurally diverse organic compounds, including the potential involvement of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" derivatives in such reactions (Ryu, Li, & Marks, 2003).
Chiral Resolution Agents
"(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" has been identified as a chiral resolution reagent that reacts with a variety of α-chiral primary and secondary amines. This demonstrates the potential for derivatives like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to be involved in the enantiomeric resolution of amines, which is crucial for the synthesis of enantiopure pharmaceuticals (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Material Science
A study on the curing system of benzoxazine with amine highlights the reactivity and reaction mechanism leading to improved thermosetting resins. This suggests that compounds like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" could be utilized in developing new materials with enhanced chemical structure, properties, and processability (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).
Fluorescent Signaling
Attachment of electron-withdrawing fluorophores to a cryptand, which forms inclusion complexes with metals, can modulate fluorescence signaling. This indicates the potential for functionalized derivatives of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to serve as components in the development of fluorescent probes for metal ions (Bag & Bharadwaj, 2004).
Propiedades
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-8-15-9-12(11)14-6-7-16-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNKBSUVXXEIRF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)

![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)






